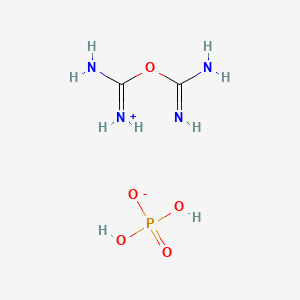
Unii-4gjf8D34Z9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyandiamidine phosphate can be synthesized through the reaction of dicyandiamide with phosphoric acid. The reaction typically involves mixing dicyandiamide with a stoichiometric amount of phosphoric acid in an aqueous solution, followed by crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of dicyandiamidine phosphate involves large-scale mixing and controlled crystallization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, drying, and milling to achieve the desired physical properties .
Análisis De Reacciones Químicas
Types of Reactions
Dicyandiamidine phosphate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphate derivatives, while reduction can produce simpler nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
Dicyandiamidine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It serves as a biochemical tool in studies involving nitrogen metabolism.
Medicine: Research explores its potential therapeutic applications, particularly in the development of pharmaceuticals.
Industry: It is utilized in the production of flame retardants, fertilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dicyandiamidine phosphate involves its interaction with specific molecular targets and pathways. It can act as a source of nitrogen in biochemical processes, influencing nitrogen metabolism and related pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- Guanidine phosphate
- Urea phosphate
- Amidinourea phosphate
Uniqueness
Dicyandiamidine phosphate is unique due to its specific molecular structure and properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and versatility in various applications. Its ability to participate in a wide range of chemical reactions and its utility in diverse fields make it a valuable compound for scientific research and industrial applications .
Propiedades
IUPAC Name |
[amino(carbamimidoyloxy)methylidene]azanium;dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-1(4)7-2(5)6;1-5(2,3)4/h(H3,3,4)(H3,5,6);(H3,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXOCRYIIFUJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])(N)OC(=N)N.OP(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N4O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36897-89-9 |
Source


|
| Record name | Dicyandiamidine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036897899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













